Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate
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Overview
Description
Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate is a chemical compound with the CAS Number: 950143-81-4 . It has a molecular weight of 206.2 . The IUPAC name for this compound is ethyl 3-methylisoxazolo[5,4-b]pyridine-6-carboxylate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford pure intermediate .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O3/c1-3-14-10(13)8-5-4-7-6(2)12-15-9(7)11-8/h4-5H,3H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The Dimroth rearrangement, a type of isomerization of heterocycles, has been used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The shipping temperature is normal .Scientific Research Applications
Synthesis and Reactivity :
- A study by Davidkov and Simov (1981) explains the synthesis of 5-methyl-3H-oxazolo[4,5-b]pyridine-2-thione, a compound related to Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate, through the reaction of 6-methyl-2-amino-3-hydroxypyridine with potassium ethylxanthate, leading to various thioureas (Davidkov & Simov, 1981).
- Zhu, Lan, and Kwon (2003) describe the use of Ethyl 2-methyl-2,3-butadienoate, closely related to this compound, in a phosphine-catalyzed annulation reaction to synthesize tetrahydropyridines (Zhu, Lan, & Kwon, 2003).
Chemical Transformations and Derivative Synthesis :
- Gelmi et al. (1992) report the synthesis of Oxazolo[5,4-b]pyridines, closely related to the compound , by heating iminophosphoranes with alkylideneoxazol-5(4H)-ones (Gelmi et al., 1992).
- Mutterer and Weis (1976) describe the synthesis of pyridine carboxylic acids from 3-pyridinols, leading to oxazolo[4,5-b]pyridine derivatives, highlighting a method of obtaining compounds similar to this compound (Mutterer & Weis, 1976).
Photophysical Properties and Potential Applications :
- Krzyżak, Śliwińska, and Malinka (2015) studied the fluorescence properties of new ester derivatives of Isothiazolo[4,5-b]pyridine, which could inform the potential applications of this compound in fields like material sciences or bioimaging (Krzyżak, Śliwińska, & Malinka, 2015).
Biological Activity and Potential Medicinal Applications :
- Mohamed (2021) describes the synthesis of compounds involving ethyl iminothiazolopyridine-4-carboxylate, a structure related to this compound, and their potential biological activities, suggesting possible medicinal applications (Mohamed, 2021).
Mechanism of Action
While the specific mechanism of action for Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate is not mentioned in the search results, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-3-14-10(13)8-5-4-7-6(2)12-15-9(7)11-8/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKYXEUYYXEKJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)C(=NO2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
950143-81-4 |
Source
|
Record name | ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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